molecular formula C9H11F3N2O2 B2694269 tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate CAS No. 2173100-49-5

tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate

Cat. No.: B2694269
CAS No.: 2173100-49-5
M. Wt: 236.194
InChI Key: NIVMEEXNKLKLFE-UHFFFAOYSA-N
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Description

tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate: is a chemical compound with the molecular formula C9H11F3N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trifluoromethyl group and tert-butyl ester functionality make this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a building block for designing new drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is employed in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

  • 3-Amino-5-tert-butylpyrazole
  • tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate
  • 5-(trifluoromethyl)pyrazole-1-carboxylic acid

Uniqueness: this compound stands out due to the presence of both the trifluoromethyl group and the tert-butyl ester. These functional groups confer unique chemical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13-14)9(10,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVMEEXNKLKLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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